N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H12BrNO2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.
Major Products Formed
Substitution Reactions: Products such as N-(4-azido-2-methylphenyl)-4-methoxybenzenesulfonamide.
Oxidation Reactions: Products such as N-(4-bromo-2-carboxyphenyl)-4-methoxybenzenesulfonamide.
Reduction Reactions: Products such as N-(4-amino-2-methylphenyl)-4-methoxybenzenesulfonamide.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
- N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide
- N-(4-bromo-2-methylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking these groups.
Biological Activity
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula C15H16BrN1O3S. Its structure features a bromine atom and a methoxy group, which contribute to its biological activity through various interactions with cellular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes crucial for cellular processes. It binds to active or allosteric sites on target enzymes, disrupting their normal function.
- Microtubule Dynamics : Similar to other sulfonamide compounds, it has been shown to interfere with microtubule polymerization, which is vital for cell division. This mechanism is particularly relevant in cancer therapy, where inhibiting microtubule dynamics can lead to cell cycle arrest and apoptosis in tumor cells .
Biological Activities
This compound exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound showed sub-micromolar cytotoxicity in these assays, indicating potent antitumor properties .
- Inhibition of Tumor Cell Proliferation : The compound has been observed to cause G2/M phase arrest in the cell cycle, leading to increased apoptotic cell death. This effect is attributed to its ability to disrupt microtubule formation .
- Potential Antibacterial Properties : Although primarily studied for its anticancer effects, compounds with sulfonamide groups are often associated with antibacterial activities. The structural similarities with known antibacterial agents suggest potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives were found to inhibit tubulin polymerization effectively, leading to cellular apoptosis .
- Molecular Docking Studies : Computational studies have indicated that this compound can effectively bind to the colchicine site on tubulin, suggesting a mechanism for its antiproliferative effects. Molecular docking simulations revealed favorable binding affinities, supporting its potential as a lead compound for drug development .
- Comparative Analysis : In comparison with other sulfonamides, this compound exhibited unique properties due to the presence of bromine and methoxy substituents. These modifications were shown to enhance its biological activity compared to less substituted analogs .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEUKQXRNCGHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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